molecular formula C13H22NO4PS B133127 Fenamiphos sulfoxide CAS No. 31972-43-7

Fenamiphos sulfoxide

Cat. No. B133127
CAS RN: 31972-43-7
M. Wt: 319.36 g/mol
InChI Key: LUQMWGMGWJEGAT-UHFFFAOYSA-N
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Description

Fenamiphos sulfoxide is a transformation product of fenamiphos, a nematicide used to control nematodes in various agricultural settings. Studies have shown that fenamiphos is rapidly oxidized to fenamiphos sulfoxide in soil environments, with this sulfoxide form being more persistent than the parent compound . The persistence and mobility of fenamiphos sulfoxide in soil are of particular interest due to its potential impact on nematode control and environmental safety .

Synthesis Analysis

The synthesis of fenamiphos sulfoxide, as well as its sulfone counterpart, can be achieved through chemical and photochemical transformations of fenamiphos. These processes involve oxidation reactions that can be facilitated by dye-sensitized photo-

Scientific Research Applications

Biodegradation and Environmental Impact

  • Fenamiphos sulfoxide, a toxic oxidation product of the widely used organophosphorus insecticide fenamiphos, can be effectively hydrolyzed by certain soil bacteria, such as Brevibacterium sp. This bacterium can degrade fenamiphos and its oxides in both soil and groundwater, indicating its potential for environmental detoxification (Megharaj et al., 2003).

Soil and Water Dynamics

  • Research shows that fenamiphos sulfoxide (FSO) exhibits different adsorption and transformation properties in soil compared to its parent compound, fenamiphos. FSO's persistence and mobility in soil may lead to its leaching into groundwater, raising environmental concerns (Lee, Green, & Apt, 1986).

Transformation in Different Soils

  • The transformation of fenamiphos into sulfoxide and subsequently into sulfone in soils is influenced by various factors, including microbial biomass and organic matter content. These transformations can significantly impact the compound's potential for groundwater contamination, particularly in areas like Western Australia's Swan Coastal Plain (Kookana, Phang, & Aylmore, 1997).

Sorption Characteristics

  • Fenamiphos sulfoxide shows varying sorption coefficients across different soils, affecting its environmental mobility and potential for water contamination. This variability is crucial for risk assessment and management strategies related to fenamiphos and its metabolites (Cáceres, Megharaj, & Naidu, 2008).

Algal and Cyanobacteria Interaction

  • Fenamiphos sulfoxide, alongside other metabolites, can be transformed by various species of green algae and cyanobacteria. This biodegradation process has significant implications for bioremediation of fenamiphos-contaminated environments (Cáceres, Megharaj, & Naidu, 2008).

Leaching in Soil Columns

  • The mobility and leaching efficiency of fenamiphos and its thiooxidation products (including sulfoxide) are highly dependent on soil properties. Understanding these dynamics is essential for assessing environmental risks associated with the use of fenamiphos (Loffredo et al., 1991).

Accelerated Degradation

  • Previous exposure to fenamiphos can lead to accelerated degradation of its sulfoxide and sulfone metabolites in soil, a process likely mediated by soil microorganisms. This finding is significant for understanding the long-term environmental impact of fenamiphos application (Davis, Johnson, & Wauchope, 1993).

Safety And Hazards

Fenamiphos sulfoxide is harmful if swallowed . It is highly toxic to mammals, a cholinesterase inhibitor, and a neurotoxicant . It shows moderate to high toxicity to most fauna and flora .

Future Directions

The fate of pesticide transformation products can be estimated by using environmental fate models . It is suggested that the models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different transformation products in different compartments . This would allow for a largely automated and comprehensive assessment of the fate of a pesticide parent compound and all its transformation products for regulatory purposes .

properties

IUPAC Name

N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMWGMGWJEGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037548
Record name Fenamiphos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenamiphos sulfoxide

CAS RN

31972-43-7
Record name Fenamiphos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamiphos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenamiphos sulfoxide
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Record name FENAMIPHOS SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
559
Citations
MJ Brown - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… made up in ethyl acetate, fenamiphos, and fenamiphos sulfone in one solution and fenamiphos sulfoxide in the other. Samples fortified at 0.01 ppm were reconstituted in 1 mL and …
Number of citations: 14 pubs.acs.org
KY Chung, LT Ou - Archives of environmental contamination and …, 1996 - Springer
… Fenamiphos sulfoxide phenol was rapidly degraded to final oxidation products, CO2 and H20. Thus, in enhanced soil, fenamiphos and FSO are the two chemicals providing nematicidal …
Number of citations: 25 link.springer.com
B Qader, I Hussain, M Baron, R Jimenez‐Perez… - …, 2021 - Wiley Online Library
… To the best of our knowledge only one method has been found in the literature using electrochemical detection for the analysis of fenamiphos sulfoxide 16. Although the method can be …
DP Oliver, RS Kookana, RB Salama - Soil Research, 2003 - CSIRO Publishing
… Fenamiphos (ethyl 3-methyl-4-(methylthio)phenyl isopropylphosporamidate, Nemacur) is a broad spectrum, non-volatile nematicide that can rapidly oxidise to fenamiphos sulfoxide (f. …
Number of citations: 25 www.publish.csiro.au
B Qader, MG Baron, I Hussain, RP Johnson… - Monatshefte für Chemie …, 2019 - Springer
… (FNP) and its main metabolite fenamiphos sulfoxide (FNX). The electrochemical behaviour … The main metabolites identified were fenamiphos sulfoxide (FNX), fenamiphos sulfone (FNO…
Number of citations: 6 link.springer.com
SK Kim, RE Green - Korean Journal of Soil Science and Fertilizer, 1991 - koreascience.kr
… Fenamiphos sulfoxide sorption coefficient and 95% confidence limits for wahiawa soil … Fenamiphos sulfoxide sorption coefficient and 95% confidence limits for salines soil …
Number of citations: 1 koreascience.kr
X Cai, W Xiong, T Xia, J Chen - Environmental science & …, 2014 - ACS Publications
Successive sulfoxidation is widely recognized as a general characteristic of the metabolism of chiral or prochiral thioethers, producing sulfoxides, and sulfones. However, information …
Number of citations: 13 pubs.acs.org
RF Davis, AW Johnson, RD Wauchope - Journal of Nematology, 1993 - ncbi.nlm.nih.gov
… One study (12) found small amounts (~<1/6 the amount of fenamiphos sulfoxide) of fenamiphos sulfoxide phenol during the first 14 days (the length of our runs) but the other study (11) …
Number of citations: 62 www.ncbi.nlm.nih.gov
GC Mattern, GD Parker, DL Green… - Journal of AOAC …, 1995 - academic.oup.com
… Numerous analytical methods exist for the determination of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone. Many of these methods have been improved for soil analysis, …
Number of citations: 2 academic.oup.com
TP Caceres, M Megharaj, R Naidu - Journal of Environmental …, 2008 - Taylor & Francis
… Fenamiphos, fenamiphos sulfoxide and fenamiphos sulfone used in this study were of analytical grade (99% purity, Chem Service, USA). The stock solutions for fenamiphos and its …
Number of citations: 7 www.tandfonline.com

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